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  • Product: 3-(Tributylstannyl)-1-propanol
  • CAS: 29346-30-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Tributylstannyl)-1-propanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Organotin compounds, characterized by the presence of at least one tin-carbon bond, have emerged as versatile reagents in modern organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have emerged as versatile reagents in modern organic synthesis. Among these, tributyltin derivatives are particularly prominent due to their utility in a variety of transformations, most notably the palladium-catalyzed Stille cross-coupling reaction. This guide focuses on a specific, yet important, member of this class: 3-(Tributylstannyl)-1-propanol. This bifunctional molecule, containing both a reactive organotin moiety and a terminal hydroxyl group, offers unique opportunities as a building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the hydroxyl group allows for further functionalization or can act as a key interacting group in a target molecule. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the practical insights relevant to researchers in the field.

Chemical Structure and Properties

3-(Tributylstannyl)-1-propanol possesses a straightforward yet functionally rich structure. A central tin atom is bonded to three butyl chains and a propyl alcohol moiety. The key to its reactivity lies in the relatively weak carbon-tin bond, which allows for the facile transfer of the tributylstannyl group in various chemical reactions.

Molecular Structure:

Caption: Chemical structure of 3-(Tributylstannyl)-1-propanol.

A summary of the key physicochemical properties of 3-(Tributylstannyl)-1-propanol and related compounds is presented in the table below. It is important to note that specific experimental data for 3-(Tributylstannyl)-1-propanol is not widely available in the public domain. The presented data is a combination of available information for analogous compounds and predicted values.

PropertyValueSource/Analogy
Molecular Formula C₁₅H₃₄OSnCalculated
Molecular Weight 349.14 g/mol Calculated
CAS Number 79954-48-8
Appearance Clear, colorless liquidAnalogy with other tributyltin compounds[1]
Boiling Point Not available
Density ~1.1 g/mLAnalogy with other tributyltin compounds
Refractive Index Not available
Solubility Soluble in organic solventsGeneral property of organotin compounds

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups attached to the tin atom, typically appearing as complex multiplets in the region of 0.9-1.6 ppm. The protons of the propyl chain would exhibit distinct signals, with the methylene group adjacent to the tin (α-CH₂) appearing at a slightly downfield-shifted position compared to a typical alkane, likely around 0.8-1.0 ppm. The methylene group adjacent to the hydroxyl group (γ-CH₂) would be the most downfield-shifted of the propyl chain protons, appearing around 3.6 ppm. The central methylene group (β-CH₂) would likely resonate around 1.7 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[2][3]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the butyl carbons, typically in the range of 10-30 ppm. The propyl chain carbons would also be distinguishable. The carbon bonded to the tin atom (Cα) would be significantly shielded, appearing at a low chemical shift (around 10 ppm). The carbon bearing the hydroxyl group (Cγ) would be deshielded, appearing around 60-65 ppm, while the central carbon (Cβ) would be in the range of 30-35 ppm.[4]

  • IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching vibrations of the alkyl groups in the 2800-3000 cm⁻¹ region. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional group. A C-O stretching vibration would be expected around 1050 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum would likely show a characteristic isotopic pattern for tin. Fragmentation would involve the loss of butyl groups and the propanol side chain.

Synthesis of 3-(Tributylstannyl)-1-propanol

The most direct and common method for the synthesis of 3-(tributylstannyl)alkanols is the hydrostannylation of an unsaturated alcohol. For 3-(Tributylstannyl)-1-propanol, the logical precursor is allyl alcohol. The reaction involves the addition of tributyltin hydride across the double bond of allyl alcohol. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical methods.[2]

Synthetic Workflow:

AllylAlcohol Allyl Alcohol Reaction Hydrostannylation AllylAlcohol->Reaction TributyltinHydride Tributyltin Hydride TributyltinHydride->Reaction Initiator AIBN / hv Initiator->Reaction Initiation Product 3-(Tributylstannyl)-1-propanol Reaction->Product Purification Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 3-(Tributylstannyl)-1-propanol.

Experimental Protocol: Radical-Initiated Hydrostannylation of Allyl Alcohol

This protocol is a generalized procedure based on known hydrostannylation reactions and should be adapted and optimized for specific laboratory conditions.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve allyl alcohol (1.0 equivalent) in a suitable solvent such as toluene or benzene.

  • Initiator Addition: Add a catalytic amount of AIBN (0.05-0.1 equivalents).

  • Reaction Initiation: Slowly add tributyltin hydride (1.0-1.1 equivalents) to the stirred solution at room temperature under a nitrogen atmosphere.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-(Tributylstannyl)-1-propanol.

Causality in Experimental Choices:

  • Inert Atmosphere: Organotin hydrides can react with oxygen, so an inert atmosphere (nitrogen or argon) is crucial to prevent side reactions and decomposition of the reagent.

  • Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at moderate temperatures to generate the radicals necessary to initiate the chain reaction. Photochemical initiation is an alternative that avoids chemical initiators.

  • Solvent: A non-protic, relatively high-boiling solvent like toluene is often used to allow for the necessary reaction temperature and to dissolve the reactants.

  • Purification: Vacuum distillation is often effective for purifying liquid organotin compounds. However, due to the potential for thermal decomposition, column chromatography may be a milder alternative. It is important to note that organotin compounds can be challenging to handle on silica gel, and careful selection of the eluent system is necessary.

Chemical Reactivity and Applications

The synthetic utility of 3-(Tributylstannyl)-1-propanol stems from its bifunctional nature. The tributylstannyl group is a key participant in palladium-catalyzed cross-coupling reactions, while the hydroxyl group offers a handle for further derivatization.

The Stille Reaction:

The most significant application of 3-(Tributylstannyl)-1-propanol is as a nucleophilic partner in the Stille reaction.[6][7] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile (typically an organic halide or triflate) in the presence of a palladium catalyst.

Stille Coupling Mechanism:

cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnBu₃ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

In the context of 3-(Tributylstannyl)-1-propanol, the "R²" group in the catalytic cycle is the 3-hydroxypropyl moiety. This allows for the introduction of a functionalized three-carbon chain into a variety of organic molecules. This is particularly valuable in the synthesis of natural products and pharmaceutical intermediates where the presence of a hydroxyl group is often a key structural feature.[8]

Derivatization of the Hydroxyl Group:

The terminal hydroxyl group can be readily transformed into other functional groups prior to or after the Stille coupling. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted to an ether or an ester, or replaced by a halogen. This versatility significantly expands the range of molecules that can be synthesized from this building block.

Safety and Handling

Tributyltin compounds are known to be toxic and require careful handling.[9][10] They can be absorbed through the skin and are harmful if inhaled or ingested. Therefore, it is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

3-(Tributylstannyl)-1-propanol is a valuable bifunctional reagent in organic synthesis. Its ability to participate in Stille cross-coupling reactions allows for the introduction of a 3-hydroxypropyl group, a common motif in many biologically active molecules. While specific experimental data for this compound is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of analogous organotin compounds. For researchers in drug discovery and development, 3-(Tributylstannyl)-1-propanol represents a potent tool for the construction of complex molecular architectures, enabling the synthesis of novel therapeutic agents. As with all organotin reagents, appropriate safety precautions must be strictly followed during its handling and use.

References

  • Wikipedia. (2023, December 29). Stille reaction. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Tributylstannyl-3,3,3-trifluoro-1-propyne. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, November 29). Tributyltin hydride. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (E)-3-(tributylstannyl)prop-2-en-1-ol. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(Trimethylsilyl)-1-propanol. Retrieved February 5, 2026, from [Link]

  • Maleczka, R. E., & Terrell, L. R. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 63(26), 9622–9623.
  • Wiley-VCH. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • NIST. (n.d.). 1-Propanol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Study on Trimethylsiloxyalkanols. Retrieved February 5, 2026, from [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Retrieved February 5, 2026, from [Link]

  • PubMed. (2008). Synthesis of delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes from pyridines. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 3-chloro-. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved February 5, 2026, from [Link]

  • Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). allyltributyltin. Retrieved February 5, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Chemical Reviews, 104(6), 3029-3059.
  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). 1-Propanol, 3-amino-. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of.... Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Synthesis of 3-(Tributylstannyl)-1-propanol: A High-Fidelity Protocol via Hydroxyl Protection

[1] Executive Summary 3-(Tributylstannyl)-1-propanol is a critical bifunctional linker used in the development of radiopharmaceuticals (specifically for radioiodination via destannylation) and as a building block in Stil...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-(Tributylstannyl)-1-propanol is a critical bifunctional linker used in the development of radiopharmaceuticals (specifically for radioiodination via destannylation) and as a building block in Stille coupling reactions.[1] Its synthesis from 3-bromo-1-propanol presents a classic chemoselective challenge: the incompatibility of the hydroxyl group with the organometallic intermediates required to install the stannyl moiety.[1]

This technical guide rejects the low-yield "direct dianion" approach in favor of a robust, scalable Protection-Metalation-Deprotection strategy.[1] By masking the alcohol as a Tetrahydropyranyl (THP) ether, we ensure the integrity of the Grignard intermediate, resulting in higher purity and reproducibility suitable for GMP-adjacent workflows.

Strategic Pathway Analysis

The Chemoselectivity Problem

The transformation requires converting a carbon-bromine bond into a carbon-tin bond.[1] The standard method involves a Grignard (Mg) or Lithio (Li) intermediate. However, the starting material, 3-bromo-1-propanol, contains an acidic proton (


).[1]

If reacted directly with Magnesium:



The formation of the alkoxide consumes the reagent and creates an insoluble salt that passivates the metal surface, halting the desired C-Mg bond formation.[1]
The Solution: THP Protection

We utilize 3,4-dihydro-2H-pyran (DHP) to form a THP ether.[1] This acetal is:

  • Stable to Base: Survives the harsh conditions of Grignard formation.[1]

  • Labile to Acid: Easily removed under mild conditions that do not destannylate the product (C-Sn bonds are acid-sensitive but robust enough for mild hydrolysis).[1]

Synthetic Workflow Diagram

SynthesisPathway SM 3-Bromo-1-propanol (Starting Material) Step1 Step 1: Protection (DHP, H+) SM->Step1 Inter1 THP-Protected Bromide Step1->Inter1 >95% Yield Step2 Step 2: Grignard Formation (Mg, THF) Inter1->Step2 Inter2 Grignard Intermediate (R-MgBr) Step2->Inter2 In situ Step3 Step 3: Stannylation (Bu3SnCl) Inter2->Step3 Inter3 Protected Stannane Step3->Inter3 Step4 Step 4: Deprotection (PPTS, MeOH) Inter3->Step4 Product 3-(Tributylstannyl)-1-propanol (Final Product) Step4->Product Hydrolysis

Caption: Four-stage synthetic pathway ensuring protection of the hydroxyl group prior to metallation.

Safety & Handling: Organotins

CRITICAL WARNING: Organotin compounds are neurotoxins and endocrine disruptors.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]

  • Containment: All weighing and transfers of tributyltin chloride (

    
    ) and the product must occur in a fume hood.
    
  • Waste: All tin-containing waste (solid and liquid) must be segregated into a specific "Heavy Metal/Organotin" waste stream.[1] Do not mix with general organic solvents.[1]

  • Decontamination: Glassware should be rinsed with ethanol/potassium hydroxide solution to remove lipophilic tin residues before standard washing.[1]

Detailed Experimental Protocol

Step 1: THP Protection of 3-Bromo-1-propanol

Objective: Mask the hydroxyl group to prevent proton quenching.[1]

  • Reagents:

    • 3-Bromo-1-propanol (1.0 eq)[1][2]

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)[1]

    • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)[1]

    • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolve 3-bromo-1-propanol in anhydrous DCM (

    
     concentration) under 
    
    
    
    atmosphere.
  • Add DHP via syringe.[1]

  • Add the acid catalyst (PTSA/PPTS) at

    
    .[1]
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).[1] The starting alcohol spot will disappear.[1]

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is preferred for scale-up, but the crude is often pure enough (>95%) for the next step.[1]

Step 2 & 3: Grignard Formation and Stannylation

Objective: Convert the alkyl bromide to a nucleophilic Grignard reagent and trap with tin.[1]

  • Reagents:

    • THP-protected bromide (from Step 1) (1.0 eq)[1]

    • Magnesium turnings (1.2 eq) - Activated by iodine crystal[1]

    • Tributyltin chloride (

      
      ) (0.9 eq) - Limiting reagent to ensure full consumption of toxic tin[1]
      
    • THF (Anhydrous, freshly distilled or from column)

Procedure:

  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Add Mg turnings and a single crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.[1]

  • Initiation: Add a small portion (approx. 10%) of the THP-protected bromide in THF. Heat to reflux.[1][3] The disappearance of the iodine color and turbidity indicates initiation.[1]

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux (exothermic reaction).

  • Reflux: After addition, reflux for 1 hour to ensure complete formation of the Grignard reagent (

    
    ).
    
  • Stannylation: Cool the solution to

    
    . Add 
    
    
    
    dropwise (neat or in minimal THF).[1]
  • Reaction: Allow to warm to room temperature and stir overnight.

  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with diethyl ether. Wash organic layer with water and brine.[1] Dry over

    
    .[1]
    
Step 4: Deprotection

Objective: Remove the THP group without cleaving the C-Sn bond.[1]

  • Reagents:

    • Crude Stannylated Intermediate

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)[1]

    • Methanol (Solvent)[4]

Procedure:

  • Dissolve the crude oil in Methanol.[1]

  • Add PPTS and heat to

    
     for 2–3 hours.
    
  • Note: Avoid strong mineral acids (HCl) which can cause protodestannylation (

    
    ).[1] PPTS is sufficiently mild.[1]
    
  • Workup: Remove MeOH under reduced pressure. Dilute residue with ether/water.[1] Extract organics.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient from 100% Hexanes (to remove non-polar tin byproducts) to 20% EtOAc/Hexanes (to elute the alcohol).

Data Summary & Quality Control

Expected Yields
StepTransformationTypical YieldKey Observation
1 Protection92–98%Colorless oil; disappearance of -OH IR stretch.[1]
2-3 Grignard/Stannylation75–85%Exothermic Mg insertion; formation of viscous oil.[1]
4 Deprotection85–90%Reappearance of -OH signal; loss of acetal CH.[1]
Total Overall ~60–70% High purity suitable for drug dev.
Characterization (NMR)[4][5]
  • 
     NMR:  Essential for confirming the C-Sn bond.[1] Expect a singlet around -20 to 0 ppm (relative to 
    
    
    
    ).[1]
  • 
     NMR (CDCl
    
    
    
    ):
    • 
       0.8–1.6 ppm: Multiplets characteristic of the Tributyl (
      
      
      
      ) chains.[1]
    • 
       3.6 ppm (t): Triplet for 
      
      
      
      (adjacent to oxygen).[1]
    • 
       0.9 ppm (t): Triplet for 
      
      
      
      (high field due to shielding by metal).[1]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
No Grignard Initiation Mg surface passivated or moisture present.[1]Use "dry" THF (<50 ppm water).[1][5] Add a drop of 1,2-dibromoethane (entrainment method) to etch the Mg surface.[1]
Low Yield in Step 3 Wurtz Coupling (

dimer formation).
Add the bromide slowly.[1][5] High concentrations of R-Br favor coupling with R-MgBr.
C-Sn Bond Cleavage Acid too strong during deprotection.[1]Switch from HCl/AcOH to PPTS/MeOH. Keep temperature

.
Tin Residues in Product Lipophilic tin byproducts.[1]Use KF (Potassium Fluoride) wash during workup to precipitate insoluble

, or use 10%

-Silica in the column.[1]

Mechanism of Grignard Formation[3]

The formation of the Grignard reagent is the rate-determining step for the success of this synthesis.[1] It involves a Single Electron Transfer (SET) mechanism on the Magnesium surface.[1]

GrignardMechanism Mg_Surface Mg Surface (s) SET Single Electron Transfer (SET) Mg_Surface->SET RBr R-Br (Solution) RBr->SET Adsorption RadicalPair [R• •MgBr] (Surface Bound) SET->RadicalPair Grignard R-MgBr (Solution) RadicalPair->Grignard Recombination & Desorption

Caption: SET mechanism occurring at the Magnesium interface.[1][6][7][8] Solvent coordination (THF) is critical for stabilizing the final Grignard species.

References

  • Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for THP stability).

  • Grignard Formation: Silverman, G. S., & Rakita, P. E. (1996).[1] Handbook of Grignard Reagents. CRC Press.[1]

  • Organotin Synthesis: Jousseaume, B. (1984).[1] "Organometallic Synthesis via Grignard Reagents." Journal of the Chemical Society, Chemical Communications.[1] (Foundational text on Stannylation).

  • Safety Data: PubChem. "3-Bromo-1-propanol Safety Data Sheet."[1]

  • Alternative Routes: Jung, M. E., & Light, L. A. (1982).[1] "Preparation of iodo- and bromo-alcohols."[1] Tetrahedron Letters. (Contextualizing the halogenated starting materials).

Sources

Protocols & Analytical Methods

Method

Application Note: Conjugation and Radiolabeling of Peptides using 3-(Tributylstannyl)-1-propanol

This Application Note is designed for researchers and radiochemists involved in the development of radiopharmaceuticals. It details the specific protocol for utilizing 3-(Tributylstannyl)-1-propanol as a precursor for ge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and radiochemists involved in the development of radiopharmaceuticals. It details the specific protocol for utilizing 3-(Tributylstannyl)-1-propanol as a precursor for generating radioiodinated peptides.

Unlike standard aryl-stannane precursors (e.g., N-succinimidyl 3-(tributylstannyl)benzoate), this alkyl-stannane alcohol requires specific activation strategies to conjugate to peptide amines. This guide focuses on the Disuccinimidyl Carbonate (DSC) Activation Strategy , which converts the alcohol into a stable carbamate linkage, and the subsequent Oxidative Iododestannylation to generate the final radiotracer.

Part 1: Scientific Rationale & Chemistry Strategy

The Precursor: Alkyl vs. Aryl Stannanes

In nuclear medicine, radioiodination is typically achieved via electrophilic substitution. While aryl-stannanes (e.g., benzoates) are common, alkyl-stannanes like 3-(Tributylstannyl)-1-propanol offer distinct advantages for designing residualizing labels .

  • Mechanism: Upon internalization by target cells, the peptide is degraded in the lysosome. The lipophilic alkyl-iodide fragment (generated from this precursor) is often resistant to passive diffusion out of the lysosome, leading to high intracellular retention (residualization) and improved tumor-to-background ratios.

  • Chemical Challenge: The hydroxyl group (-OH) of 3-(Tributylstannyl)-1-propanol is not spontaneously reactive toward peptides. It must be activated.

The Conjugation Strategy: DSC Activation

Direct esterification is inefficient in aqueous buffers. We utilize N,N'-Disuccinimidyl Carbonate (DSC) to activate the hydroxyl group.[1]

  • Step 1 (Activation): The alcohol reacts with DSC to form a Mixed Succinimidyl Carbonate intermediate.

  • Step 2 (Conjugation): This active carbonate reacts with primary amines (N-terminus or Lysine residues) on the peptide to form a Carbamate (Urethane) Linkage .

  • Why Carbamate? The carbamate bond (-O-CO-NH-) is chemically stable in physiological pH and resistant to plasma esterases, preventing premature loss of the radiolabel in vivo.

The Radiolabeling Mechanism

The final step is Oxidative Iododestannylation . An oxidant (e.g., Chloramine-T or Iodogen) generates electrophilic iodine (


), which attacks the Carbon-Tin bond. The tributyltin moiety is a "super-leaving group," resulting in the regioselective formation of the alkyl-iodide bond.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Activated Linker

Objective: Convert 3-(Tributylstannyl)-1-propanol into 3-(Tributylstannyl)propyl succinimidyl carbonate.

Reagents Required:

  • 3-(Tributylstannyl)-1-propanol (Precursor)

  • N,N'-Disuccinimidyl Carbonate (DSC)[1][2]

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equivalent (eq.) of 3-(Tributylstannyl)-1-propanol in anhydrous MeCN (concentration ~0.1 M).

  • Activation: Add 1.5 eq. of DSC and 2.0 eq. of Triethylamine.

  • Reaction: Stir the mixture at room temperature (RT) under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. The alcohol spot should disappear, replaced by the less polar carbonate product.

  • Purification (Critical):

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate.

    • Wash with 5% Citric Acid (to remove TEA) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Note: The activated carbonate is moisture-sensitive. Store under Argon at -20°C if not used immediately.

Protocol B: Conjugation to Peptide

Objective: Covalent attachment of the stannyl-linker to the peptide.

Reagents Required:

  • Peptide (containing free amines)[3]

  • Activated Stannyl-Carbonate (from Protocol A)

  • Conjugation Buffer: 0.1 M Borate Buffer, pH 8.5 (or PBS pH 8.0)

  • Solvent: DMF or DMSO

Procedure:

  • Peptide Prep: Dissolve the peptide in Conjugation Buffer (1–2 mg/mL).

  • Linker Addition: Dissolve the Activated Stannyl-Carbonate in dry DMF (approx. 10 mg/mL).

  • Coupling: Add the Linker solution to the Peptide solution dropwise.

    • Ratio: Use a 5- to 10-fold molar excess of Linker over Peptide to ensure complete conjugation.

    • Solvent Limit: Keep organic solvent content <20% v/v to prevent peptide precipitation.

  • Incubation: Agitate gently at RT for 2–4 hours or overnight at 4°C.

  • Purification:

    • Remove excess small-molecule linker using a Size Exclusion Column (e.g., PD-10 or Sephadex G-25) or RP-HPLC.

    • Elute with PBS or Water.

    • Lyophilize the conjugated peptide (Peptide-NH-CO-O-propyl-SnBu3).

Protocol C: Radiolabeling (Iododestannylation)

Objective: Substitution of the Tributyltin group with Iodine-125 (or I-123/I-131).

Reagents Required:

  • Stannyl-Peptide Conjugate

  • Radioiodine: Na[

    
    I] in NaOH solution
    
  • Oxidant: Chloramine-T (1 mg/mL in Phosphate Buffer) or Iodogen-coated tubes

  • Quencher: Sodium Metabisulfite (1 mg/mL)

  • Acid: 1% Acetic Acid in Methanol (to facilitate destannylation)

Procedure:

  • Setup: Add 10–50 µg of Stannyl-Peptide Conjugate (dissolved in 50 µL MeOH/Water 1:1 containing 1% Acetic Acid) to a reaction vial.

    • Note: Acidic conditions favor the electrophilic attack on the C-Sn bond.

  • Radioiodine Addition: Add required activity of Na[

    
    I] (e.g., 0.5–1.0 mCi).
    
  • Oxidation: Add 10 µL of Chloramine-T solution. Vortex for 60 seconds.

  • Quenching: Stop the reaction by adding 10 µL of Sodium Metabisulfite solution.

  • Purification: Purify immediately via RP-HPLC or C18 Sep-Pak cartridge to remove free iodine and organotin byproducts.

Part 3: Visualization & Data

Reaction Workflow

The following diagram illustrates the chemical pathway from the raw alcohol precursor to the final radiolabeled peptide.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Radiolabeling Alcohol 3-(Tributylstannyl)- 1-propanol ActiveCarb Activated Succinimidyl Carbonate Alcohol->ActiveCarb Activation (MeCN/TEA) DSC DSC (Activator) DSC->ActiveCarb Conjugate Stannyl-Peptide Conjugate ActiveCarb->Conjugate Conjugation (pH 8.5) Peptide Peptide (Free Amine) Peptide->Conjugate Final Radiolabeled Peptide (Alkyl-Iodide) Conjugate->Final Iododestannylation (H+, Oxidant) RadioI Na[*I] + Oxidant RadioI->Final

Caption: Workflow for converting 3-(Tributylstannyl)-1-propanol into a radiolabeled peptide via DSC activation and oxidative destannylation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of Active CarbonateEnsure DSC activation is performed in anhydrous conditions. Use fresh buffers for conjugation.
Precipitation Peptide insolubility in organic solventReduce DMF/DMSO concentration during conjugation (<10%).
Low Radiolabeling Yield Insufficient Oxidant or pH too highEnsure reaction pH is slightly acidic (pH 5-6) using Acetic Acid. Increase Chloramine-T slightly.
Impurity Peaks (HPLC) Free Iodine or Tin residuesOptimize C18 purification gradient. Ensure sufficient quenching with Metabisulfite.

References

  • Wilbur, D. S. (1992). "Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling." Bioconjugate Chemistry, 3(6), 433-470. Link

  • Zalutsky, M. R., & Narula, A. S. (1987).[4] "A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine." Applied Radiation and Isotopes, 38(12), 1051-1055.[4] Link

  • Ghosh, A. K., et al. (1992). "N,N'-Disuccinimidyl carbonate: A useful reagent for alkoxycarbonylation of amines."[2] Tetrahedron Letters, 33(20), 2781-2784. Link

  • Garg, P. K., et al. (1991). "Synthesis of N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) and its application for radioiodination." Applied Radiation and Isotopes, 42(11), 1073-1078. Link

  • Vaidyanathan, G., & Zalutsky, M. R. (2006). "Synthesis of N-succinimidyl 3-iodobenzoate: An agent for the radioiodination of proteins."[4] Nature Protocols, 1, 707–713. Link

Sources

Application

Application Note: 3-(Tributylstannyl)-1-propanol as a Prosthetic Group Precursor in PET Imaging

This Application Note is written for radiochemists and drug development scientists specializing in Positron Emission Tomography (PET). It details the use of 3-(Tributylstannyl)-1-propanol as a high-value bifunctional pre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for radiochemists and drug development scientists specializing in Positron Emission Tomography (PET). It details the use of 3-(Tributylstannyl)-1-propanol as a high-value bifunctional precursor for generating 3-[¹²⁴I]iodopropyl prosthetic groups and radiolabeled conjugates.

Executive Summary

3-(Tributylstannyl)-1-propanol (CAS: 74141-12-1) is a specialized organometallic precursor used primarily to introduce the 3-iodopropyl motif into biomolecules. While Fluorine-18 is the dominant PET isotope, Iodine-124 (¹²⁴I) is increasingly critical for immuno-PET and long-circulating vectors due to its 4.18-day half-life, which matches the pharmacokinetics of antibodies and nanoparticles.

This precursor functions through oxidative iododestannylation , a reaction where the tributyltin (


) moiety is selectively cleaved and replaced by radioactive iodine (

) under mild conditions. This method offers superior regioselectivity and yields compared to direct halogenation or isotopic exchange.
Key Applications
  • Prosthetic Group Synthesis: Rapid generation of 3-[¹²⁴I]iodopropanol for subsequent alkylation of phenols, thiols, or amines.

  • "Conjugate-First" Labeling: The alcohol group is pre-conjugated to a drug (forming an ester or ether), creating a "cold" stannylated precursor that is radiolabeled in the final step.

Scientific Mechanism: Oxidative Iododestannylation

The core reaction relies on the high electron density of the carbon-tin bond. In the presence of an oxidant (e.g., Chloramine-T, Iodo-Gen, or Peracetic Acid), radioactive iodide (


) is oxidized to an electrophilic species (

or

). This electrophile attacks the carbon attached to the tin, forming a carbocation-like transition state (Wheland intermediate) that rapidly eliminates the tributyltin cation.

Why this Precursor?

  • Regiospecificity: The iodine installs exactly where the tin was, preventing isomeric mixtures.

  • Speed: Reaction kinetics are fast (<10 min), essential for minimizing radiation exposure.

  • Versatility: The hydroxyl group (-OH) allows versatile attachment to linkers or drugs via standard organic chemistry (e.g., Mitsunobu reaction, esterification) before radiolabeling.

Reaction Pathway Diagram

G Precursor 3-(Tributylstannyl)-1-propanol (Precursor) Intermediate Wheland Intermediate (Sn-C Bond Cleavage) Precursor->Intermediate Electrophilic Attack Oxidant Oxidant + [124I]NaI (Electrophilic I+ Generation) Oxidant->Intermediate Product 3-[124I]Iodopropanol (Prosthetic Group) Intermediate->Product Destannylation Byproduct Bu3Sn-X (Removed via SPE/HPLC) Intermediate->Byproduct Elimination

Caption: Mechanism of oxidative iododestannylation converting the stannyl precursor to the radioiodinated prosthetic group.

Experimental Protocols

Protocol A: Synthesis of 3-[¹²⁴I]iodopropanol (Prosthetic Group)

This protocol describes the generation of the radioactive alcohol, which can then be used to alkylate a target molecule.

Reagents Required:

  • Precursor: 3-(Tributylstannyl)-1-propanol (50 µg in 50 µL EtOH)

  • Radionuclide: [¹²⁴I]NaI in 0.1 M NaOH

  • Oxidant: Chloramine-T (CAT) (1 mg/mL in phosphate buffer) or Peracetic Acid

  • Quench: Sodium Metabisulfite (Na₂S₂O₅) (10 mg/mL)

  • Solvent: Acetic Acid (5% v/v in MeOH)

Step-by-Step Workflow:

  • Setup: In a V-vial, add 10–50 µL of [¹²⁴I]NaI solution (activity dependent on study, typically 1–5 mCi).

  • Acidification: Add 10 µL of 5% Acetic Acid to adjust pH to ~5.5 (optimal for electrophilic substitution).

  • Precursor Addition: Add 50 µg of 3-(Tributylstannyl)-1-propanol.

  • Initiation: Add 20 µL of Chloramine-T solution. Vortex immediately.

  • Incubation: React at room temperature (RT) for 5 minutes. Note: Heating is rarely required for alkyl stannanes and may cause volatility issues with the product.

  • Quenching: Add 20 µL of Sodium Metabisulfite to stop the reaction and reduce unreacted iodine.

  • Purification (Critical):

    • Pass the mixture through a C18 Sep-Pak cartridge (pre-conditioned with EtOH/Water).

    • Wash with 5 mL water to remove free iodide and oxidants.

    • Elute the 3-[¹²⁴I]iodopropanol with 1 mL Ethanol or Acetonitrile.

    • Validation: The tributyltin byproduct is highly lipophilic and will likely retain on the cartridge or elute later; HPLC purification is recommended for clinical grade to ensure <5 ppm Tin limits.

Protocol B: "Conjugate-First" Labeling (Preferred for Peptides)

Instead of handling the volatile iodopropanol, the stannyl-propanol is first chemically coupled to the peptide (e.g., via esterification) to create a "Stannyl-Peptide".

  • Conjugation: React 3-(Tributylstannyl)-1-propanol with the peptide's carboxylic acid using EDC/NHS coupling in dry DMF. Purify the "Stannyl-Peptide" by HPLC.

  • Labeling:

    • Dissolve 50 µg "Stannyl-Peptide" in 50 µL EtOH/0.1 M HCl (1:1).

    • Add [¹²⁴I]NaI.

    • Add 10 µL Hydrogen Peroxide (30%) or Iodogen bead.

    • React for 10 min.

    • Quench with metabisulfite.

  • Purification: HPLC (C18 gradient) to separate the [¹²⁴I]-Peptide from the unlabeled Stannyl-Peptide.

Quality Control & Data Analysis

Analytical Methods
ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-TLC / Radio-HPLC> 95%
Chemical Purity HPLC (UV 254 nm)No UV peaks interfering with product
Residual Tin ICP-MS< 5 ppm (micro-dosing limit)
Specific Activity Calculated from HPLC mass peak> 1 GBq/µmol (typical)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) pH too high (>7)Ensure reaction pH is 4.5–6.0 using acetic acid buffer.
High Free Iodine Insufficient OxidantUse fresh Chloramine-T; ensure oxidant is in excess of carrier iodide.
Product Volatility Evaporation during dryingDo not rotary evaporate 3-iodopropanol to dryness; use solution directly.
Tin Contamination Incomplete PurificationUse semi-prep HPLC instead of Sep-Pak; Tin elutes much later than product.

Workflow Visualization

Workflow Start Start: 3-(Tributylstannyl)-1-propanol Decision Route Selection Start->Decision RouteA Route A: Indirect (Prosthetic Group) Synthesize 3-[124I]iodopropanol Decision->RouteA Label Linker Only RouteB Route B: Direct (Conjugate First) Pre-attach Stannyl-linker to Drug Decision->RouteB Label Whole Molecule Labeling Oxidative Iodination ([124I]NaI + Oxidant) RouteA->Labeling RouteB->Labeling Purification Purification (HPLC / C18 Sep-Pak) Labeling->Purification QC QC: Purity & Tin Analysis Purification->QC

Caption: Decision matrix for utilizing the stannyl precursor in direct vs. indirect labeling workflows.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (1990). Radioiodination of antibodies via N-succinimidyl 2,4-dimethoxy-3-(trialkylstannyl)benzoates. Bioconjugate Chemistry, 1(6), 387-393. Link

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy.[1][2][3] Chemical Society Reviews, 34(2), 153-163. Link

  • Coenen, H. H., et al. (2010). Consensus nomenclature rules for radiopharmaceutical chemistry — Setting the record straight. Nuclear Medicine and Biology, 37(7), 727-729. Link

  • Garg, P. K., et al. (1993). Synthesis of radioiodinated N-succinimidyl 3-iodobenzoate: optimization for use in antibody labeling. Applied Radiation and Isotopes, 44(9), 1163-1167. Link

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of radionuclides, labeling methods, and reagents for conjugate labeling. Bioconjugate Chemistry, 3(6), 433-470. Link

Sources

Method

Application Note: High-Yield Preparation of Radioiodinated PSMA Inhibitors via Oxidative Iododestannylation

Topic: Preparation of Radioiodinated PSMA Inhibitors Using Stannyl Linkers Content Type: Detailed Application Note & Protocol Audience: Radiochemists, Pharmaceutical Scientists, and Preclinical Researchers Abstract This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Radioiodinated PSMA Inhibitors Using Stannyl Linkers Content Type: Detailed Application Note & Protocol Audience: Radiochemists, Pharmaceutical Scientists, and Preclinical Researchers

Abstract

This technical guide details the protocol for the radiosynthesis of Iodine-123/124/131 labeled Prostate-Specific Membrane Antigen (PSMA) inhibitors using trialkylstannyl precursors. While Gallium-68 and Lutetium-177 labeled PSMA ligands (e.g., PSMA-11, PSMA-617) rely on chelation chemistry, radioiodinated analogs such as MIP-1095 , DCFPyL (fluorinated analog reference), and PSMA-1007 derivatives require covalent carbon-iodine bond formation. This protocol utilizes oxidative iododestannylation , a regiospecific electrophilic substitution reaction that ensures high specific activity and precise labeling. Critical attention is given to the removal of toxic organotin byproducts via HPLC purification.

Scientific Foundation & Mechanism
1.1 Why Stannyl Precursors?

Direct radioiodination of deactivated aromatic rings is slow and yields low specific activity. Stannyl precursors (trimethylstannyl or tributylstannyl) are used because the Carbon-Tin (


) bond is:
  • Weak: The bond energy is significantly lower than a

    
     bond, facilitating cleavage.
    
  • Electron-Rich: The electropositive tin atom increases electron density at the ipso-carbon, directing the electrophilic radioiodine (

    
    ) to the specific site of attachment.
    
  • Regiospecific: The iodine replaces the tin atom exclusively, preventing the formation of isomeric mixtures.

1.2 Reaction Mechanism: Electrophilic Aromatic Substitution (

)

The reaction proceeds via the formation of a


-complex (Wheland intermediate). An oxidizing agent converts radioactive iodide (

) into an electrophilic species (likely

or

), which attacks the ipso-carbon.

Key Chemical Equation:



Materials & Equipment
Reagents
ReagentSpecificationPurpose
Precursor Tributylstannyl-PSMA (e.g., TBS-MIP-1095)Substrate for labeling. Store at -20°C.
Radioiodine Na

I in 0.1M NaOH
Radionuclide source (High specific activity).
Oxidant Chloramine-T (CAT) or Peracetic AcidGenerates electrophilic Iodine (

).
Quench Sodium Metabisulfite (

)
Stops reaction; reduces unreacted

to

.
Solvent Methanol (MeOH) / Acetic Acid (AcOH)Reaction medium; AcOH provides acidic pH.
Mobile Phase Acetonitrile (MeCN) / Water + 0.1% TFAFor HPLC purification.[1]
Equipment
  • HPLC System: Semi-preparative C18 column (e.g., Phenomenex Luna C18, 5µm, 250 x 10mm) with UV (254 nm) and Gamma radiometric detectors.

  • Reaction Vial: 1.5 mL conical polypropylene vial or glass V-vial (siliconized to prevent adsorption).

  • Sep-Pak Cartridge: C18 Light (Waters) for formulation/solvent exchange.

Experimental Protocol
Phase 1: Pre-Reaction Preparation
  • Oxidant Prep: Dissolve Chloramine-T in water to a concentration of 1 mg/mL . Prepare fresh (stability < 1 hour).

  • Precursor Stock: Dissolve the stannyl-PSMA precursor in ethanol to 1 mg/mL .

  • Quench Prep: Dissolve Sodium Metabisulfite in water to 10 mg/mL .

Phase 2: Radiolabeling Reaction

Note: Perform all steps behind lead shielding in a fume hood.

  • Add Radioactivity: Pipette the required activity of Na

    
    I (e.g., 370 MBq / 10 mCi) into the reaction vial.
    
  • Acidify: Add 10 µL of Acetic Acid (glacial) .

    • Expert Insight: Acidic pH (pH 4-5) is crucial for the stability of the

      
       electrophile and prevents the formation of hypoiodite (
      
      
      
      ), which does not label.
  • Add Precursor: Add 50 µg of the Stannyl-PSMA precursor (50 µL of stock).

  • Initiate: Add 10 µL of Chloramine-T solution (10 µg).

  • Incubate: Vortex gently and let stand at Room Temperature for 5 minutes .

    • Caution: Do not heat unless yield is low. Heat can accelerate destannylation without iodination (protodestannylation).

  • Quench: Add 20 µL of Sodium Metabisulfite solution.

    • Observation: If the solution was yellow (due to

      
      ), it should turn clear.
      
Phase 3: HPLC Purification (Critical Step)

Reasoning: Organotin byproducts are neurotoxic and immunotoxic. Separation is mandatory. The lipophilic tributyltin byproduct elutes after the iodinated product on reverse-phase columns.

  • Inject: Load the entire reaction mixture onto the HPLC loop.

  • Gradient Method:

    • Flow Rate: 3.0 mL/min

    • Solvent A: 0.1% TFA in Water[1]

    • Solvent B: 0.1% TFA in Acetonitrile

    • Profile:

      • 0-2 min: 20% B (Isocratic load)

      • 2-20 min: 20%

        
         60% B (Linear gradient)
        
      • 20-25 min: 60%

        
         95% B (Wash stannyl precursor)
        
      • 25-30 min: 95% B (Hold)

  • Collection: Collect the radioactive peak corresponding to the iodinated PSMA ligand (typically elutes between 12-15 min depending on the specific ligand).

    • Validation: The UV trace will show a massive peak late in the run (the unreacted stannyl precursor). Ensure the radioactive peak is well-resolved from this UV peak.

Phase 4: Formulation
  • Dilute the collected HPLC fraction with 20 mL of sterile water.

  • Pass through a pre-conditioned C18 Sep-Pak Light cartridge.

  • Wash with 10 mL sterile water to remove TFA and acetonitrile.

  • Elute product with 1 mL Ethanol.

  • Dilute with Saline (0.9% NaCl) to <10% Ethanol concentration for injection.

Workflow & Troubleshooting Visualization
Figure 1: Radiosynthesis Workflow

G Start Na-Iodine (123/124/131) Mix Reaction Mixture (Precursor + Oxidant + Acid) Start->Mix Add Reagents React Incubation (5 min @ RT) Mix->React Oxidation Quench Quench (Na-Metabisulfite) React->Quench Stop Rxn HPLC HPLC Purification (C18 Column) Quench->HPLC Inject Collect Fraction Collection HPLC->Collect Isolate Peak Formulate Formulation (Sep-Pak C18) Collect->Formulate Solvent Exchange QC Quality Control (RCP > 95%) Formulate->QC Final Test

Caption: Step-by-step workflow for the oxidative iododestannylation of PSMA ligands.

Figure 2: Troubleshooting Decision Tree

T Problem Low Radiochemical Yield (<50%) Check1 Check pH Problem->Check1 Check2 Check Oxidant Problem->Check2 Check3 Check Precursor Problem->Check3 Action1 Too Basic? Add more Acetic Acid Check1->Action1 pH > 6 Action2 Old Oxidant? Prep Fresh Chloramine-T Check2->Action2 >1 hr old Action3 Protodestannylation? Precursor degraded. Store at -20C Check3->Action3 No UV Peak

Caption: Diagnostic logic for resolving low yield issues during radiosynthesis.

Quality Control (QC)
TestMethodAcceptance Criteria
Radiochemical Purity (RCP) Analytical HPLC / Radio-TLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No precursor peak observed; < 1 µg/mL Tin
pH pH Strip5.0 - 8.0
Specific Activity Calculated from HPLC mass peak> 37 GBq/µmol (> 1000 Ci/mmol)
Filter Integrity Bubble Point Test> 50 psi (for sterile filters)
Safety & Toxicity

Organotin Toxicity: The cleavage of the tributylstannyl group releases tributyltin chloride/acetate , a known marine pollutant and toxin. It is neurotoxic and immunotoxic .

  • Protocol Requirement: The HPLC purification step is not optional. Simple Sep-Pak (solid phase extraction) is often insufficient to fully separate the lipophilic tin byproduct from the lipophilic iodinated product.

  • Waste Disposal: All liquid waste from the HPLC containing the "wash" fraction (95% B) must be segregated as "Toxic/Mixed Waste" (Radioactive + Heavy Metal).

References
  • Zechmann, C. M., et al. (2014).[2] "Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy." European Journal of Nuclear Medicine and Molecular Imaging.

  • Barrett, J. A., et al. (2005). "First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer." Journal of Nuclear Medicine.

  • Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies." Springer.

  • Vallabhajosula, S., et al. (2014). "Radioiodinated PSMA ligands: Synthesis and biological evaluation." Current Radiopharmaceuticals.

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-(Tributylstannyl)-1-propanol

Introduction: Harnessing the Versatility of Functionalized Organostannanes The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Versatility of Functionalized Organostannanes

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an organostannane with an organic electrophile, has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] Organostannanes are particularly valued for their stability to air and moisture, a distinct advantage over many other organometallic reagents.[2][5]

This application note provides a detailed guide to the use of a specific, bifunctional organostannane, 3-(tributylstannyl)-1-propanol, in palladium-catalyzed cross-coupling reactions. The presence of a primary alcohol functionality within the organotin reagent opens avenues for the direct introduction of a hydroxypropyl moiety into various organic scaffolds, creating valuable intermediates for further synthetic transformations.[6] We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for researchers and drug development professionals aiming to leverage this versatile building block.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic electrophile (typically an aryl, vinyl, or acyl halide or triflate) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate.[3][5] The reactivity of the electrophile generally follows the trend I > Br > OTf >> Cl.[8]

  • Transmetalation: The key bond-forming step involves the transfer of the organic group from the organostannane to the palladium(II) center. In the case of 3-(tributylstannyl)-1-propanol, the propanol-containing alkyl group is transferred. This step results in a new palladium(II) complex bearing both organic partners and regenerates the tin halide byproduct.[8] The rate of this step can be influenced by the ligands on the palladium and the polarity of the solvent.[8]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) center.[1] This process forms the desired carbon-carbon bond and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[7]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_intermediate R¹-Pd(II)L₂-X PdII_intermediate->Pd0 PdII_coupled R¹-Pd(II)L₂-R² PdII_intermediate->PdII_coupled Transmetalation Transmetalation Product R¹-R² PdII_coupled->Product SnBu3X_output X-SnBu₃ PdII_coupled->SnBu3X_output RedElim Reductive Elimination RedElim->Pd0 RX_input R¹-X RX_input->PdII_intermediate Stannane_input R²-SnBu₃ Stannane_input->PdII_coupled

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Experimental Considerations

The presence of the hydroxyl group in 3-(tributylstannyl)-1-propanol necessitates careful consideration of the reaction parameters to ensure high yields and minimize side reactions.

  • Palladium Precatalyst and Ligands: The choice of the palladium source and its associated ligands is critical. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective precatalyst.[7] For less reactive electrophiles, or to improve reaction rates, more sophisticated ligand systems, such as those incorporating bulky, electron-rich phosphines, may be beneficial.[3]

  • Solvent: The polarity of the solvent can influence the rate of transmetalation. Anhydrous, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often good choices.[5] Toluene is also frequently used, particularly in reactions at elevated temperatures.

  • Additives: The addition of lithium chloride (LiCl) is known to accelerate the transmetalation step in many Stille couplings.[8] Copper(I) salts, such as copper(I) iodide (CuI), can also have a beneficial co-catalytic effect, particularly with less reactive stannanes or when homocoupling is a concern.[8]

  • Temperature: Reaction temperatures can range from ambient to refluxing solvent temperatures. The optimal temperature will depend on the reactivity of the coupling partners. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and Purification: A significant challenge in Stille couplings is the removal of the toxic tributyltin byproducts.[5] A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). This results in the precipitation of insoluble tributyltin fluoride, which can be removed by filtration.[5] Chromatographic purification on silica gel is then typically employed to isolate the final product.

Experimental Protocol: Synthesis of 3-Aryl-1-propanol

This protocol provides a general procedure for the Stille coupling of 3-(tributylstannyl)-1-propanol with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(Tributylstannyl)-1-propanol (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Anhydrous dimethylformamide (DMF) (5 mL)

  • Saturated aqueous potassium fluoride (KF) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Add anhydrous DMF (5 mL) via syringe, followed by 3-(tributylstannyl)-1-propanol (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a saturated aqueous KF solution and stir vigorously for 30 minutes.

  • A precipitate of tributyltin fluoride will form. Filter the mixture through a pad of celite, washing the filter cake with diethyl ether or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and then brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-propanol.

Workflow start Start reagents Combine Aryl Bromide, Pd(PPh₃)₄, and CuI in Flask start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert add_solvents Add Anhydrous DMF and 3-(Tributylstannyl)-1-propanol inert->add_solvents heat Heat Reaction Mixture (80-100 °C, 12-24h) add_solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete quench Quench with Aqueous KF cool->quench filter Filter through Celite quench->filter extract Extract with Et₂O or EtOAc filter->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Stille coupling.

Data Presentation: Reaction Optimization

The following table provides a starting point for the optimization of the Stille coupling with 3-(tributylstannyl)-1-propanol.

EntryElectrophile (R¹-X)Pd Catalyst (mol%)LigandAdditiveSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (5)-CuI (10 mol%)DMF8012High
24-BromoacetophenonePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)-Toluene10018Moderate-High
32-BromopyridinePd(OAc)₂ (5)SPhos (10)LiCl (3 equiv)Dioxane11024Moderate
4Vinyl triflatePd(PPh₃)₄ (5)-CuI (10 mol%)THF6516High

Note: Yields are representative and will vary depending on the specific substrate and precise reaction conditions.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent to one with higher polarity, or employing a more active palladium catalyst/ligand system. Ensure that the reagents and solvent are anhydrous, as water can interfere with the catalytic cycle.

  • Homocoupling of the Stannane: The formation of 1,6-hexanediol (from the homocoupling of 3-(tributylstannyl)-1-propanol) can be suppressed by the addition of CuI and by ensuring that the reaction is performed under strictly oxygen-free conditions.

  • Difficulty in Removing Tin Byproducts: If KF precipitation is incomplete, alternative workup procedures can be employed. This includes washing the organic phase with a dilute HCl solution or using a fluorous-tagged tin reagent if available.

  • Reaction with the Hydroxyl Group: The hydroxyl group in 3-(tributylstannyl)-1-propanol is generally compatible with Stille coupling conditions.[2] However, if side reactions involving the alcohol are suspected (e.g., with an acyl halide electrophile), protection of the alcohol as a silyl ether (e.g., TBDMS) may be necessary.

Conclusion

3-(Tributylstannyl)-1-propanol is a valuable reagent for the direct installation of a hydroxypropyl group onto a wide range of organic molecules via the palladium-catalyzed Stille cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this building block in the synthesis of complex targets relevant to the pharmaceutical and materials science industries. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this versatile synthetic tool.

References

  • Bew, S., & Sweeney, J. (1997). Palladium-Catalyzed Cross-Coupling Reactions of 3-Tributylstannylsulfolene. Synlett, 1997(11), 1273–1274. [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 29). Stille reaction. Retrieved February 5, 2026, from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (2011). 88, 197. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved February 5, 2026, from [Link]

  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, March 19). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2006, December 5). A Convenient Synthesis of α-Tributylstannyl Esters. Retrieved February 5, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024, February 4). Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium catalysed cross-coupling reactions. Retrieved February 5, 2026, from [Link]

Sources

Method

Application Note: Precision Halodestannylation of 3-(Tributylstannyl)-1-propanol to 3-Bromopropanol

Executive Summary & Strategic Significance This application note details the protocol for the regiospecific conversion of 3-(Tributylstannyl)-1-propanol to 3-bromopropanol via electrophilic halodestannylation. While 3-br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This application note details the protocol for the regiospecific conversion of 3-(Tributylstannyl)-1-propanol to 3-bromopropanol via electrophilic halodestannylation. While 3-bromopropanol is a commercially available commodity chemical, this transformation represents a critical model reaction for two high-value applications in drug discovery and radiochemistry:

  • Late-Stage Functionalization: The tributyltin moiety serves as a stable "mask" for the bromide, allowing complex molecular scaffolds to be built before the final installation of the reactive halogen.

  • Radiolabeling (Br-76/Br-77): This protocol is the gold standard for incorporating radioactive bromine isotopes into alkyl chains with high specific activity, where the tin precursor ensures site-specific labeling.

Key Technical Challenge: The primary difficulty in this synthesis is not the bromination itself, which is rapid, but the quantitative removal of toxic organotin byproducts (tributyltin bromide). This guide introduces a self-validating purification system using Potassium Fluoride (KF) on Silica to eliminate tin residues to <30 ppm.

Mechanistic Insight: Electrophilic Destannylation ( )

The reaction proceeds via an Electrophilic Substitution (Bimolecular) mechanism (


). Unlike radical halogenations that are difficult to control, this reaction is driven by the polarization of the bromine molecule by the electron-rich Carbon-Tin bond.
Reaction Pathway

The carbon atom attached to the tin is nucleophilic.[1] The bromine molecule (


) approaches the C-Sn bond. The tin moiety, being electropositive, stabilizes the developing positive charge in the transition state before departing as tributyltin bromide (

).

Halodestannylation_Mechanism cluster_0 Reaction Chamber (DCM, 0°C) Start 3-(Tributylstannyl)-1-propanol (Nucleophilic C-Sn Bond) TS Transition State [Bu3Sn...C...Br...Br]‡ Start->TS Polarization Br2 Bromine (Br2) (Electrophile) Br2->TS Product 3-Bromopropanol (Target) TS->Product C-Br Bond Formation Byproduct Bu3SnBr (Toxic Waste) TS->Byproduct Sn-Br Elimination

Figure 1: Mechanistic pathway of the halodestannylation. The reaction is driven by the high energy of the C-Sn bond converting to the thermodynamically stable C-Br and Sn-Br bonds.

Critical Reagents & Safety Profile

WARNING: Organotin Neurotoxicity Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are highly lipophilic and can penetrate nitrile gloves over time.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • PPE: Double-glove (Nitrile under Neoprene) and safety goggles are mandatory.

ReagentRoleGradeHazard Note
3-(Tributylstannyl)-1-propanol Substrate>97%Neurotoxin, Skin absorbable.
Bromine (

)
ElectrophileReagent GradeCorrosive, Volatile lachrymator.
Dichloromethane (DCM) SolventAnhydrousVolatile, Carcinogen.
Potassium Fluoride (KF) ScavengerSpray-driedHygroscopic.
Silica Gel (60 Å) Stationary Phase230-400 meshInhalation hazard.

Experimental Protocol

Preparation of Reagents[3][4][5][6][7]
  • Bromine Solution (1.0 M): In a fume hood, dilute 0.51 mL of elemental Bromine into 9.49 mL of cold DCM. Store in an amber vial at 0°C.

  • KF/Silica Scavenger:

    • Dissolve 10 g of Potassium Fluoride in 20 mL of water.

    • Add 90 g of Silica Gel and mix until a free-flowing powder is obtained.

    • Remove water under vacuum (rotary evaporator) at 60°C until dry.

    • Note: This "KF-Silica" can be stored indefinitely and is critical for purification.

The Reaction (Step-by-Step)

Step 1: Solvation Dissolve 1.0 mmol (350 mg) of 3-(Tributylstannyl)-1-propanol in 5 mL of anhydrous DCM in a round-bottom flask. Add a magnetic stir bar.

Step 2: Temperature Control Cool the solution to 0°C using an ice/water bath.

  • Rationale: Low temperature prevents oxidation of the hydroxyl group and suppresses radical side reactions.

Step 3: Titration (The Visual Endpoint) Add the 1.0 M Bromine/DCM solution dropwise via syringe.

  • Observation: The red color of bromine will disappear instantly upon contact with the solution as it reacts with the tin.

  • Endpoint: Continue addition until a faint, persistent orange color remains (indicating a slight excess of

    
    ). This usually requires ~1.05 equivalents.
    

Step 4: Quenching Once the orange color persists for 1 minute:

  • Add 2 mL of saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Vigorous stirring will turn the organic layer from orange to colorless (reduction of excess

    
    ).
    

Purification Strategy: The "KF-Silica" System

Standard chromatography often fails to separate alkyl bromides from tributyltin bromide due to "streaking" caused by the lipophilic tin residues. This protocol uses Fluoride-driven precipitation .

Mechanism of Purification:



Purification_Workflow Crude Crude Reaction Mixture (Product + Bu3SnBr + DCM) Quench Phase Separation (Remove Aqueous Thiosulfate) Crude->Quench KF_Treat KF/Silica Treatment (Stirring or Column) Quench->KF_Treat Organic Phase Filter Filtration (Traps Bu3SnF Polymer) KF_Treat->Filter Bu3SnF precipitates Evap Solvent Evaporation Filter->Evap Filtrate Final Pure 3-Bromopropanol (Tin-Free) Evap->Final

Figure 2: Purification workflow utilizing the high affinity of Fluoride for Tin to precipitate toxic byproducts.

Protocol:
  • Extraction: Separate the DCM layer from the aqueous quench. Dry the DCM over

    
     and filter.
    
  • Tin Removal (Method A - Column): Pack a small column with the prepared KF/Silica (10% w/w) . Elute the crude mixture through this pad using 10% Ethyl Acetate in Hexanes.

    • Result: The Tin forms an insoluble fluoride polymer (

      
      ) and stays at the top of the column. The 3-bromopropanol elutes freely.
      
  • Concentration: Evaporate the solvent under reduced pressure (careful: 3-bromopropanol is moderately volatile; do not use high vacuum for extended periods).

Data Validation & Troubleshooting

Expected Analytical Data
  • TLC:

    
     of product will be distinct from starting material. Stain with 
    
    
    
    (alcohol oxidation) or Iodine.
  • 1H NMR (

    
    ): 
    
    • 
       3.75 (t, 2H, 
      
      
      
      )
    • 
       3.50 (t, 2H, 
      
      
      
      )
    • 
       2.10 (quint, 2H, central 
      
      
      
      )
    • Tin Residue Check: Look for "satellite" peaks around 0.8-1.5 ppm. If present, repeat KF treatment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Product volatilityDo not use high vacuum (<10 mbar) for drying. Use a rotary evaporator at >100 mbar.
Tin Contamination Incomplete precipitationIncrease contact time with KF/Silica or add 1% Methanol to the eluent to activate the KF.
Side Products Oxidation of AlcoholEnsure Temperature is strictly 0°C. Ensure Bromine is added dropwise.

References

  • Mechanistic Foundation: Eaborn, C. (1971). Electrophilic Substitution at Carbon-Metal Bonds. Journal of Organometallic Chemistry. Link

  • Purification Standard: Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications. Link

  • Radiochemical Application: Coenen, H. H. (1990). Radiohalogenation of organometallic compounds. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Safety Data: Fisher Scientific. (2021).[2] Safety Data Sheet: Tributyltin Chloride. Link

Sources

Application

Application Note: Handling, Safety, and Protocols for 3-(Tributylstannyl)-1-propanol

Part 1: Introduction & Chemical Profile 3-(Tributylstannyl)-1-propanol (CAS: 74141-12-1) is a bifunctional organometallic building block critical in the synthesis of radiopharmaceuticals and complex drug conjugates. It f...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Profile

3-(Tributylstannyl)-1-propanol (CAS: 74141-12-1) is a bifunctional organometallic building block critical in the synthesis of radiopharmaceuticals and complex drug conjugates. It features a primary hydroxyl group (


) for covalent attachment to bioactive scaffolds and a tributylstannyl (

) moiety, which serves as a reactive "handle" for palladium-catalyzed cross-coupling (Stille reaction) or electrophilic halodestannylation (radioiodination).

Despite its utility, this compound presents significant safety challenges due to the tributyltin (TBT) moiety. TBT compounds are potent endocrine disruptors, neurotoxins, and marine pollutants. This guide provides a self-validating framework for the safe manipulation, application, and disposal of this reagent.

Chemical Profile Table[1]
PropertyData
Chemical Formula

Molecular Weight 349.14 g/mol
Physical State Viscous, colorless to pale yellow liquid
Boiling Point High (>150°C at 1 atm); typically distilled under high vacuum
Solubility Soluble in DCM, THF, Et₂O; Insoluble in water
Key Hazard Severe Marine Pollutant , Acute Neurotoxin, Skin Irritant

Part 2: Safety Profile & Mechanism of Toxicity

Understanding the mechanism of toxicity is essential for designing effective safety protocols. The tributylstannyl moiety is lipophilic, allowing it to easily penetrate biological membranes.

Mechanism of Action (Toxicity)[2][6]
  • Membrane Disruption: The lipophilic nature allows accumulation in lipid bilayers, disrupting ion gradients (specifically

    
     exchange), leading to cytotoxicity.
    
  • Endocrine Disruption: TBT compounds inhibit the enzyme aromatase (CYP19), preventing the conversion of androgens to estrogens. This causes "imposex" in marine life and reproductive toxicity in mammals.[1]

  • Immunotoxicity: TBT induces apoptosis in thymocytes, suppressing the immune system.

Critical Handling Directives
  • The "No-Glove" Fallacy: Standard nitrile gloves provide temporary protection but are permeable to organotins over time. Double-gloving (Nitrile over Laminate/Silver Shield) is required for prolonged handling.

  • Aerosol Control: As a high-boiling liquid, the vapor pressure is low, but aerosols generated during syringe transfer or rotary evaporation are highly toxic. All work must occur in a certified chemical fume hood.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Stannyl-Precursor (Etherification)

Context: Attaching the tin linker to a drug scaffold (R-OH) via a Mitsunobu reaction or alkylation.

Reagents:

  • Drug Scaffold (R-OH)

  • 3-(Tributylstannyl)-1-propanol

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Dissolution: Dissolve Drug Scaffold (1.0 eq), 3-(Tributylstannyl)-1-propanol (1.2 eq), and

    
     (1.5 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Rationale: Exothermic reaction; cooling prevents side-product formation.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Note: Stannyl compounds stain dark purple/brown with

    
    ).
    
  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. Crucial: The organic layer now contains the product AND toxic tin residues.

Protocol B: Purification & Tin Removal (The "Grease" Problem)

Organotins are notorious for "streaking" on silica gel and contaminating chromatography columns. Standard flash chromatography is often insufficient to remove trace tributyltin byproducts.

The KF/Silica Method (Self-Validating Step): This method converts soluble tributyltin halides/oxides into insoluble polymeric tributyltin fluoride species.

  • Preparation: Mix Silica Gel (100 g) with Potassium Fluoride (KF, 10 g) in water (20 mL). Evaporate water to obtain a free-flowing "KF-Silica" powder.

  • Filtration: Dilute the crude reaction mixture in minimal Hexane/EtOAc (1:1).

  • Execution: Pass the mixture through a pad of the KF-Silica.

    • Mechanism:[2][3]

      
       (Insoluble solid).
      
  • Validation: The filtrate should be tin-free. The solid pad retains the toxic tin waste.

Protocol C: Radioiodination (Halodestannylation)

Context: Converting the precursor into a radiopharmaceutical.

  • Setup: In a V-vial, add Stannyl-Precursor (

    
    ).
    
  • Oxidant: Add Chloramine-T or Peracetic acid.

  • Isotope: Add

    
     or 
    
    
    
    .
  • Reaction: Agitate at RT for 5-10 mins.

    • Mechanism:[2][3] Electrophilic substitution. The Iodine cation (

      
      ) attacks the Carbon-Tin bond. The 
      
      
      
      bond is weaker than
      
      
      or
      
      
      , ensuring regiospecific labeling.
  • Purification: HPLC is required to separate the radiolabeled product from the tributyltin byproduct (

    
    ).
    

Part 4: Visualization (Workflows & Pathways)

Diagram 1: Safety & Handling Logic

This diagram illustrates the hierarchy of controls required when handling 3-(Tributylstannyl)-1-propanol.

SafetyLogic Hazard Hazard Source: 3-(Tributylstannyl)-1-propanol Route1 Route: Dermal Absorption Hazard->Route1 Route2 Route: Inhalation/Aerosol Hazard->Route2 Route3 Route: Environmental Release Hazard->Route3 Control1 Control: Double Glove (Laminate + Nitrile) Route1->Control1 Control2 Control: Fume Hood (No Open Bench Work) Route2->Control2 Control3 Control: Solid Waste Segregation (Do NOT use drain) Route3->Control3 Effect Prevention of: Neurotoxicity & Imposex Control1->Effect Control2->Effect Control3->Effect

Caption: Hierarchy of exposure controls preventing dermal, inhalation, and environmental toxicity.

Diagram 2: Application Workflow (Radiolabeling)

This diagram maps the chemical transformation from the alcohol building block to the final drug.

SynthesisWorkflow Start 3-(Tributylstannyl)-1-propanol Step1 Coupling to Drug Scaffold (Mitsunobu/Esterification) Start->Step1 Intermed Stannyl-Precursor (Drug-Linker-SnBu3) Step1->Intermed Step2 Oxidative Iodination (NaI-123 + Oxidant) Intermed->Step2 Product Radiolabeled Drug (Drug-Linker-I-123) Step2->Product Waste Byproduct: Bu3Sn-X (Toxic) Step2->Waste Cleavage

Caption: Synthetic pathway converting the tin-alcohol reagent into a diagnostic radiopharmaceutical.

Part 5: Waste Management & Emergency Procedures

Waste Segregation (Critical)

Organotin waste must NEVER be mixed with general organic solvent waste.

  • Liquid Waste: Collect in a dedicated container labeled "HEAVY METAL ORGANIC WASTE - TIN".

  • Solid Waste: Silica gel, gloves, and paper towels must be double-bagged and labeled as "TOXIC SOLID WASTE".

  • Glassware: Rinse with acetone into the tin waste container before washing in a dishwasher.

Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[4] Do not use ethanol (it increases skin absorption of organotins).

  • Spill: Evacuate area. Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10043273, (E)-3-(tributylstannyl)prop-2-en-1-ol. (Used as proxy for physical property data of C15 stannyl alcohols). Link

  • Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Organotin Compounds. (Toxicology and Exposure Limits). Link

  • Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Source for Tin Removal Protocols using KF/Silica). Link

  • World Health Organization (WHO). Concise International Chemical Assessment Document 13: Tributyltin Oxide. (Environmental Impact and Marine Toxicity).[1][5][6][7] Link

  • Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of strategies, labeling methods, and product purification. Bioconjugate Chemistry. (Mechanism of Halodestannylation). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Stille coupling conditions for hydroxyl-functionalized stannanes

Status: Online | Tier: Advanced Chemical Support | Ticket ID: SC-OH-OPT[1] Welcome to the technical support hub for the Stille reaction. This guide addresses the specific challenges of coupling hydroxyl-functionalized st...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Support | Ticket ID: SC-OH-OPT[1]

Welcome to the technical support hub for the Stille reaction. This guide addresses the specific challenges of coupling hydroxyl-functionalized stannanes (and halides). While the Stille coupling is renowned for its functional group tolerance, free hydroxyls (alcohols, phenols) introduce specific failure modes: catalyst poisoning via coordination , protodestannylation , and purification difficulties .

🔧 Module 1: The "Engine" – Catalyst & Ligand Architecture

User Query: My reaction with a phenol-containing stannane stalls at 40% conversion using Pd(PPh₃)₄. Why?

Root Cause: Pd(PPh₃)₄ is the "standard" catalyst, but it suffers from two flaws in this context:

  • Slow Dissociation: PPh₃ is a strong donor; it dissociates slowly, retarding the transmetallation step (the rate-determining step in Stille).[1]

  • Competitive Binding: Free hydroxyls (especially phenols) can coordinate to the Pd(II) intermediate, displacing ligands and creating an inactive "resting state."

Optimization Protocol: Switch to a "Farina-type" system or a bulky electron-rich phosphine.[1]

ComponentRecommendationTechnical Rationale
Precatalyst Pd₂(dba)₃ (1–5 mol%)Provides a "naked" Pd(0) source without sequestering phosphines.[1]
Ligand (Option A) Triphenylarsine (AsPh₃) (4:1 L:Pd ratio)AsPh₃ is a weaker donor than PPh₃.[1] It dissociates rapidly, accelerating transmetallation by orders of magnitude (The "Farina Effect").
Ligand (Option B) XPhos or P(t-Bu)₃ Bulky, electron-rich ligands facilitate oxidative addition of deactivated halides and prevent Pd-aggregation.[1]
Solvent 1,4-Dioxane or DMF Polar solvents stabilize the polar transition states required for hydroxylated substrates.[1]
⚡ Module 2: The "Turbo" – The Copper Effect

User Query: I have to heat my reaction to 110°C to get it to go, but my starting material decomposes (protodestannylation). How can I lower the temperature?

The Solution: Implement the Copper(I) Effect . Adding stoichiometric or catalytic CuI (10–50 mol%) allows many Stille couplings to proceed at room temperature to 50°C .

Mechanism of Action:

  • Sn

    
     Cu Transmetallation:  The organic group transfers from Tin to Copper (forming a transient organocopper species).
    
  • Cu

    
     Pd Transmetallation:  The organocopper species transmetallates to Palladium much faster than the original stannane.
    
  • Scavenging: Copper scavenges free ligands (like PPh₃), preventing them from inhibiting the catalyst.

Diagram: The Copper-Accelerated Catalytic Cycle

StilleCopperEffect Pd0 Pd(0) Active Species OxAdd Oxidative Addition (R-Pd-X) Pd0->OxAdd R-X TransMet Transmetallation (Pd-R-R') OxAdd->TransMet RedElim Reductive Elimination (Product R-R') TransMet->RedElim RedElim->Pd0 SnReagent R'-SnBu3 (Stannane) CuIntermediate R'-Cu (Transient Organocopper) SnReagent->CuIntermediate Transmetallation 1 (Sn to Cu) CuI CuI (Additive) CuI->CuIntermediate CuIntermediate->TransMet Transmetallation 2 (Cu to Pd) [FAST] SnByproduct Bu3Sn-I CuIntermediate->SnByproduct

Caption: The "Copper Effect" creates a high-velocity shunt (Red Node) where R' transfers to Cu, then rapidly to Pd, bypassing the slow Sn-to-Pd step.

🛡️ Module 3: The "Shield" – Preventing Protodestannylation

User Query: My stannane is disappearing, but I see no coupled product. NMR shows the C-Sn bond was replaced by a C-H bond.[1]

Diagnosis: You are experiencing Protodestannylation .[2] Hydroxyl groups (especially phenols) are acidic. Under high heat or in the presence of trace moisture/acid, the C-Sn bond breaks, and the organic group is protonated.[1]

Troubleshooting Protocol:

  • Switch Base System:

    • Avoid: Carbonates (K₂CO₃) at high temps if the substrate is sensitive.[1]

    • Use:Cesium Fluoride (CsF) (2.0 equiv).[1]

    • Why: Fluoride activates the Stille mechanism by forming a hypervalent silicate-like tin species (

      
      ), which is more reactive toward transmetallation but less basic than carbonates, reducing protonolysis risk.[1]
      
  • Add Scavengers:

    • Add 4Å Molecular Sieves to remove trace water.

    • Use Hünig’s Base (DIPEA) (catalytic) to neutralize adventitious acid without being nucleophilic enough to attack the metal center.[1]

  • Substrate Modification (Last Resort):

    • If the OH is beta to the Tin (e.g.,

      
      -hydroxy stannane), it can undergo 
      
      
      
      -elimination.[1] Protect these as silyl ethers (TBS/TES) before coupling.
🧹 Module 4: The "Cleanup" – Purification of Polar Stannanes

User Query: My product is polar (due to the OH group) and streaks on the column with the Tin byproducts. I can't separate them.

The Solution: The KF/Silica Stationary Phase.[1][3][4] Standard chromatography fails because organotin halides (


) are semi-polar and "smear." You must chemically sequester the tin.

Protocol: The KF/Silica Method

  • Preparation: Mix Potassium Fluoride (KF) and Silica Gel in a 1:10 ratio (by weight) in water. Evaporate the water to dryness to create "KF-impregnated Silica."[1]

  • Execution: Run your column using this modified silica as the stationary phase (or as a pad on top of normal silica).

  • Chemistry: The KF reacts with lipophilic tin halides (

    
    ) to form insoluble polymeric tin fluorides (
    
    
    
    ). These remain at the baseline, while your polar hydroxylated product elutes cleanly.

Alternative (Aqueous Wash): If you cannot make the column packing, wash the organic reaction mixture vigorously with saturated aqueous KF (3x). Filter the resulting white precipitate (


) through Celite before drying and evaporating.[1]
📉 Troubleshooting Logic Flow

StilleTroubleshooting Start Problem Detected CheckSM Is Stannane (SM) Consumed? Start->CheckSM SM_Gone Yes: SM Consumed CheckSM->SM_Gone SM_Left No: SM Remains CheckSM->SM_Left CheckProd Is Product Forming? SM_Gone->CheckProd Proto Diagnosis: Protodestannylation (Sn replaced by H) CheckProd->Proto No Product (NMR shows R-H) Homo Diagnosis: Homocoupling (R-R dimer formed) CheckProd->Homo Wrong Product (Dimer) Sol_Proto Action: Switch to CsF activation; Lower Temp; Dry Solvents Proto->Sol_Proto Sol_Homo Action: Degas solvents thoroughly; Switch from Pd(PPh3)4 to Pd2(dba)3 Homo->Sol_Homo CatFail Diagnosis: Catalyst Failure (Oxidative Addition or Transmetallation stalled) SM_Left->CatFail Sol_Cat Action: Add CuI (Copper Effect); Switch Ligand to AsPh3 or XPhos CatFail->Sol_Cat

Caption: Diagnostic tree for identifying failure modes based on the fate of the starting material.

📚 References
  • Farina, V., & Krishnan, B. (1991).[5] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1][4] Link[1]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[4][5][6][7][8][9][10][11][12] Link[1]

  • Harrowven, D. C., & Guy, I. L. (2004).[4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4][6][13] Chemical Communications.[4][14] Link

  • Cochran, J. C., et al. (1998).[2] Protodestannylation of carbomethoxy-substituted vinylstannanes: Kinetics, stereochemistry and mechanisms. Organometallics. Link[1]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[11] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[1][11] Angewandte Chemie International Edition. Link[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Tributyltin-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Tributyltin Tributyltin (TBT) compounds, once widely used as biocides in antifouling paints, have become persisten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Tributyltin

Tributyltin (TBT) compounds, once widely used as biocides in antifouling paints, have become persistent and highly toxic environmental pollutants.[1] Their endocrine-disrupting effects at trace levels necessitate sensitive and reliable analytical methods for their detection and quantification in various matrices, including water, sediment, and biological tissues.[1][2][3] This guide provides an in-depth comparison of the two primary mass spectrometry-based techniques for TBT analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of each approach, providing experimental data and protocols to empower researchers to make informed decisions for their specific analytical needs.

At a Glance: GC-MS vs. LC-MS for Tributyltin Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds.Separation of non-volatile, polar, and thermally labile compounds.[4]
Derivatization Required. TBT is not volatile and must be derivatized (e.g., ethylation, pentylation) prior to analysis.[5]Not required. Direct analysis of the TBT cation is possible.[5]
Sample Preparation More complex and time-consuming due to the derivatization step.[2]Simpler and faster sample preparation.[2]
Sensitivity Can achieve very low detection limits, especially with specific detectors like ICP-MS or with techniques like NICI.[6]Generally offers high sensitivity, particularly for complex matrices, and can be enhanced by techniques like online SPE.
Selectivity High selectivity, especially with tandem MS (MS/MS).Excellent selectivity with tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM).
Matrix Effects Can be influenced by the matrix, but often mitigated by cleanup steps.Can be significantly affected by matrix components, often requiring strategies like dilution or matrix-matched calibration.
Cost & Maintenance Generally lower operational cost and less complex maintenance.[7][8]Higher initial and ongoing operational costs.[7][8]
Best For Routine monitoring, analysis of a wide range of organotin compounds in a single run.[6]High-throughput analysis, thermally labile TBT metabolites, and when avoiding derivatization is critical.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) for TBT Analysis

GC-MS has historically been the workhorse for organotin analysis.[2] Its high resolving power and the availability of extensive spectral libraries make it a robust technique. However, the non-volatile nature of TBT necessitates a critical preliminary step: derivatization.

The "Why" of Derivatization

Derivatization converts polar, non-volatile TBT into a more volatile and thermally stable compound suitable for GC analysis.[9] This process not only facilitates the separation of TBT from the sample matrix but also improves its chromatographic behavior, leading to sharper peaks and better sensitivity.

Two common derivatization strategies are:

  • Alkylation with Grignard Reagents: This classic approach involves reacting TBT with a Grignard reagent (e.g., pentylmagnesium bromide) to form a tetra-alkylated tin compound.[10]

  • Ethylation with Sodium Tetraethylborate (NaBEt₄): This is a widely used and generally safer alternative to Grignard reagents.[5] The reaction is typically carried out in an aqueous/organic biphasic system.

Ionization and Fragmentation in GC-MS

Electron Ionization (EI) is the most common ionization technique in GC-MS. In EI, high-energy electrons bombard the derivatized TBT molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification.

The fragmentation of ethylated TBT (TBT-Et) typically proceeds through the sequential loss of butyl and ethyl radicals.

G TBT_Et [Sn(C4H9)3(C2H5)]+• Molecular Ion Frag1 [Sn(C4H9)2(C2H5)]+ Loss of C4H9• TBT_Et->Frag1 Frag2 [Sn(C4H9)(C2H5)]+ Loss of C4H9• Frag1->Frag2 Frag3 [Sn(C2H5)]+ Loss of C4H9• Frag2->Frag3 G TBT_cation [Sn(C4H9)3]+ Precursor Ion Frag1 [Sn(C4H9)2H]+ Loss of C4H8 TBT_cation->Frag1 Frag2 [Sn(C4H9)H2]+ Loss of C4H8 Frag1->Frag2 Frag3 [SnH3]+ Loss of C4H8 Frag2->Frag3 G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Sample Sample containing native TBT Spike Add known amount of isotopically labeled TBT Sample->Spike Extraction Extraction & Cleanup Spike->Extraction MS Measure isotope ratio of native to labeled TBT Extraction->MS Quant Calculate concentration of native TBT MS->Quant

Sources

Comparative

Comparative Guide: 3-(Tributylstannyl)-1-propanol vs. Silane Protecting Groups

This comparative guide analyzes the strategic application of 3-(Tributylstannyl)-1-propanol (as a functional handle/linker) versus standard Silane Protecting Groups (e.g., TBDMS, TIPS, TBDPS). While silanes are primarily...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the strategic application of 3-(Tributylstannyl)-1-propanol (as a functional handle/linker) versus standard Silane Protecting Groups (e.g., TBDMS, TIPS, TBDPS).

While silanes are primarily used for passive protection (masking reactivity), 3-(Tributylstannyl)-1-propanol is employed for active functionalization —specifically as a precursor for radiolabeling (radioiodination) or as a stable "stannyl tag" in drug development workflows.

Executive Summary

  • 3-(Tributylstannyl)-1-propanol is a bifunctional reagent containing a hydroxyl group and a tributylstannyl (

    
    ) moiety linked by a propyl chain. It is not a traditional protecting group; rather, it is a functional linker  used to install a C-Sn bond that is stable to basic/nucleophilic conditions but reactive toward electrophiles (halodestannylation).
    
  • Silane Protecting Groups (TMS, TBDMS, TIPS) form silicon-oxygen (Si-O) bonds to mask hydroxyls.[1] They are chemically inert to many conditions but are selectively cleaved by fluoride (

    
    ) or acid.
    

Key Distinction: Choose Silanes for temporary blocking during synthesis. Choose 3-(Tributylstannyl)-1-propanol when the protecting group must eventually be converted into a functional tag (e.g.,


-labeling) or serve as an affinity handle.

Technical Profile & Mechanism

3-(Tributylstannyl)-1-propanol (The "Active" Handle)
  • Structure:

    
    
    
  • Primary Use: Attached to carboxylic acids (forming esters) or activated halides (forming ethers) to introduce a tin moiety.

  • Stability Mechanism: Relies on the robustness of the C-Sn bond (Carbon-Metal) and the alkyl linker.

  • Reactivity: The C-Sn bond is stable to bases, reducing agents, and non-electrophilic oxidants. It is cleaved by halogens (

    
    ) or strong protic acids.
    
Silane Protecting Groups (The "Passive" Shield)
  • Structure:

    
     or 
    
    
    
    reagents (forming
    
    
    ).
  • Primary Use: Masking alcohols to prevent oxidation or acylation.

  • Stability Mechanism: Relies on the steric bulk and electronic properties of the Si-O bond .[2]

  • Reactivity: Cleaved by Fluoride sources (TBAF, HF) due to the high bond enthalpy of Si-F (

    
    ).
    

Comparative Stability Data

The following table contrasts the stability of the Stannyl-propyl moiety (once installed) against common Silyl ethers .

Condition3-(Tributylstannyl)propyl DerivativesTBDMS (tert-Butyldimethylsilyl)TIPS (Triisopropylsilyl)
Basic Hydrolysis (

)
Highly Stable StableHighly Stable
Acidic Hydrolysis (

)
Stable (requires strong acid to cleave C-Sn)Labile (cleaves slowly)Stable
Fluoride (

)
Inert (Orthogonal)Cleaves Rapidly Cleaves Slowly
Oxidation (Jones)Unstable (Sn oxidation)StableStable
Halogens (

)
Reactive (Destannylation)StableStable
Reducing Agents (

)
StableStableStable

Insight: The Stannyl group is orthogonal to Silyl groups. You can deprotect a Silyl ether with TBAF without affecting the Tributylstannyl group.

Experimental Workflows & Causality

Workflow A: Passive Protection (Silane)
  • Goal: Protect an alcohol during a Grignard reaction.

  • Causality: The bulky silyl group sterically hinders the oxygen, preventing deprotonation or nucleophilic attack.

  • Protocol: React alcohol with TBDMSCl + Imidazole.

Workflow B: Active Tagging (Stannyl-Linker)
  • Goal: Create a precursor for a radiopharmaceutical.

  • Causality: The

    
     group acts as a "placeholder" for Iodine. The propyl linker ensures the tin does not sterically interfere with the drug's binding pocket before cleavage.
    
  • Protocol: Coupling 3-(Tributylstannyl)-1-propanol to a drug pharmacophore, followed by Iododestannylation.

Visualization of Pathways (DOT Diagram)

G Substrate Target Molecule (R-OH or R-COOH) SilaneReagent Silane Reagent (TBDMS-Cl) Substrate->SilaneReagent Path A: Protection StannylReagent 3-(Tributylstannyl)-1-propanol Substrate->StannylReagent Path B: Functionalization ProtectedSi Silyl Ether (R-O-Si-tBuMe2) SilaneReagent->ProtectedSi Imid, DMF ReactionSi Chemical Modification (e.g., Reduction) ProtectedSi->ReactionSi DeprotectSi Deprotection (TBAF / F-) ReactionSi->DeprotectSi ProductSi Original Molecule (Recovered) DeprotectSi->ProductSi Yields Alcohol TaggedSn Stannyl Conjugate (R-Linker-SnBu3) StannylReagent->TaggedSn Coupling (e.g., Mitsunobu) ReactionSn Chemical Modification (Orthogonal to F-) TaggedSn->ReactionSn TransformSn Iododestannylation (I2 / Oxidant) ReactionSn->TransformSn ProductSn Radiolabeled Product (R-Linker-I) TransformSn->ProductSn Yields Iodide

Caption: Divergent workflows: Silanes provide reversible protection (Path A), while 3-(Tributylstannyl)-1-propanol enables functional transformation into radiolabels (Path B).

Detailed Protocols

Protocol 1: Installing the Stannyl Linker (Mitsunobu Reaction)

This protocol attaches 3-(Tributylstannyl)-1-propanol to a phenol or acidic substrate.

  • Setup: Dissolve substrate (1.0 eq), 3-(Tributylstannyl)-1-propanol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF under Argon.
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Stannyl compounds stain dark brown with

    
    ).
    
  • Purification: Silica gel chromatography. Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed destannylation on silica.

Protocol 2: Iododestannylation (Converting the Tag)

This converts the stable Stannyl linker into a radioactive tracer.

  • Reagents: Dissolve Stannyl-conjugate in MeOH/AcOH (95:5).

  • Reaction: Add Na[

    
    I] followed by an oxidant (e.g., Chloramine-T).
    
  • Mechanism: Electrophilic aromatic/aliphatic substitution. The C-Sn bond breaks, releasing

    
     and forming the C-I bond.
    
  • Validation: HPLC purification to separate the iodinated product from the tin residue.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[3] (Authoritative source on Silyl ether stability and cleavage conditions).

  • Wilbur, D. S. (1992). "Radiohalogenation of proteins: an overview of methods, labeling chemistry, and products." Bioconjugate Chemistry, 3(6), 433-470. (Foundational text on using stannyl-alkyl linkers for radioiodination).

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190-6191. (The seminal paper on TBDMS stability).

  • BenchChem. (2025).[4] "Silyl Ether Protecting Groups: A Comparative Guide to Stability." (General reference for silyl group hierarchy).

Sources

Validation

A Comparative Guide to Stille Coupling: 3-(Tributylstannyl)-1-propanol vs. Unfunctionalized Alkyl Stannanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position due to its remarkable tolerance for a wide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent position due to its remarkable tolerance for a wide array of functional groups and the stability of the organostannane reagents.[1][2] This guide provides an in-depth comparison of the performance of a functionalized alkyl stannane, 3-(tributylstannyl)-1-propanol, against its unfunctionalized counterparts, such as simple alkyl stannanes. We will explore the mechanistic nuances that differentiate these reagents and provide practical insights for their application in complex molecule synthesis.

The Stille Coupling: A Robust Tool for C-C Bond Formation

The Stille reaction facilitates the formation of a carbon-carbon bond between an organostannane and an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The versatility of the Stille coupling is one of its most significant advantages, as it is compatible with a diverse range of functional groups, including amines, amides, esters, and hydroxyl groups.[2][4] This broad compatibility minimizes the need for protecting group strategies, streamlining synthetic routes.

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille reaction has been extensively studied and is generally understood to proceed as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic electrophile (R¹-X) to form a Pd(II) complex.[3]

  • Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate, which then associates with the tin byproduct. This is often the rate-determining step.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[3]

Stille_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

A Tale of Two Stannanes: 3-(Tributylstannyl)-1-propanol vs. Simple Alkyl Stannanes

While the Stille coupling is generally effective with a variety of organostannanes, the nature of the organic group on the tin atom can significantly influence the reaction's efficiency. Here, we compare the functionalized stannane, 3-(tributylstannyl)-1-propanol, with a generic unfunctionalized alkyl stannane (e.g., tributyl(propyl)stannane).

The Unassuming Power of a Hydroxyl Group

The presence of a hydroxyl group at the 3-position in 3-(tributylstannyl)-1-propanol is not merely a passive functionality. It is hypothesized to play a crucial role in accelerating the rate-determining transmetalation step through intramolecular coordination.

During transmetalation, the Lewis basic oxygen of the hydroxyl group can coordinate to the tin atom, increasing the nucleophilicity of the carbon-tin bond. This internal assistance can facilitate the transfer of the propyl group to the palladium center. Such intramolecular nucleophilic assistance has been noted to accelerate Stille couplings.[6] Furthermore, internal coordination at the tin center has been shown to promote selective alkyl transfer.[7]

Intramolecular_Coordination cluster_stannane 3-(Tributylstannyl)-1-propanol cluster_pd Pd(II) Complex Sn Sn C1 C Sn->C1 Pd Pd Sn->Pd Transmetalation C2 C C1->C2 C3 C C2->C3 O O C3->O O->Sn Intramolecular Coordination H H O->H R1 R1 Pd->R1 X X Pd->X L1 L Pd->L1 L2 L Pd->L2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Tributylstannyl)-1-propanol

For researchers, scientists, and professionals in drug development, the proper handling and disposal of organotin compounds like 3-(tributylstannyl)-1-propanol is a critical aspect of laboratory safety and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of organotin compounds like 3-(tributylstannyl)-1-propanol is a critical aspect of laboratory safety and environmental responsibility. Organotin compounds are known for their toxicity, particularly to aquatic life, and require meticulous disposal procedures to mitigate potential harm.[1][2][3][4][5] This guide provides a comprehensive, step-by-step approach to the safe disposal of 3-(tributylstannyl)-1-propanol, grounded in established safety protocols for organotin compounds.

Understanding the Compound: Properties and Hazards
PropertyInformationSource
Chemical Class Organotin Compound[2]
Primary Hazards Toxic if swallowed, causes skin and eye irritation, may cause damage to the thymus, and is very toxic to aquatic life with long-lasting effects.[6]
Environmental Impact Poses a significant threat to the marine environment. Should not be released into drains or surface water.[6][7][6][7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. In case of vapor or aerosol generation, a NIOSH-certified organic vapor respirator is recommended.[6][8][6][8]
Immediate Safety and Spill Response

Accidents can happen, and a swift, informed response is crucial to containing any potential harm.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting any cleanup, wear the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[6]

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the liquid.[9] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[10][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(tributylstannyl)-1-propanol is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for all 3-(tributylstannyl)-1-propanol waste. This includes the pure chemical, reaction mixtures containing it, and any contaminated materials.

  • Labeling: The container must be labeled as "Hazardous Waste: Organotin Compound, Liquid, n.o.s." and include the chemical name "3-(Tributylstannyl)-1-propanol".[7]

  • Avoid Mixing: Do not mix organotin waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[12]

2. Disposal of Unused Chemical:

  • Original Container: If possible, leave the unused chemical in its original container.[12]

  • Secure Packaging: Ensure the container is tightly sealed and placed in a secondary container for transport to the designated hazardous waste accumulation area.

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as gloves, absorbent pads, and contaminated labware should be collected in a separate, clearly labeled hazardous waste bag or container.[13]

  • Liquid Waste from Experiments: Reaction mixtures and solutions containing 3-(tributylstannyl)-1-propanol should be collected in the designated liquid hazardous waste container.

4. Arranging for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and licensed contractors for handling such materials.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Decontamination Procedures

Thorough decontamination of labware and work surfaces is essential to prevent cross-contamination and accidental exposure.

Decontaminating Glassware:

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the organotin residue. Collect this rinse solvent as hazardous waste.

  • Base Bath: Immerse the glassware in a base bath (a saturated solution of potassium hydroxide in isopropanol) for several hours or overnight. This can help to break down residual organotin compounds.

  • Thorough Cleaning: After the base bath, wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.

Decontaminating Work Surfaces:

  • Initial Wipe: Wipe the surface with a disposable towel soaked in a suitable solvent to remove any visible contamination. Dispose of the towel as hazardous solid waste.

  • Soap and Water: Clean the surface thoroughly with soap and water.

  • Final Rinse: Wipe the surface with a clean, damp cloth.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(tributylstannyl)-1-propanol and related materials.

DisposalWorkflow Disposal Workflow for 3-(Tributylstannyl)-1-propanol start Identify Waste Containing 3-(Tributylstannyl)-1-propanol waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Unused chemical, reaction mixtures) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealable Hazardous Waste Container for Organotin Liquids liquid_waste->collect_liquid collect_solid Collect in a Labeled Hazardous Waste Bag/Container for Organotin Solids solid_waste->collect_solid storage Store in Designated Hazardous Waste Accumulation Area collect_liquid->storage collect_solid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs_contact end Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Decision-making workflow for the proper disposal of 3-(tributylstannyl)-1-propanol waste.

By adhering to these procedures, you can ensure the safe handling and disposal of 3-(tributylstannyl)-1-propanol, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and your EHS department for any additional requirements.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]

  • Gelest, Inc. (2015). 3-(TRIMETHYLSILYL)-1-PROPANOL Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1282 - TRIBUTYLTIN OXIDE. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tributyltin hydride Safety Operating Procedure. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Gelest, Inc. (2015). TRI-n-BUTYLTIN HYDRIDE Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]

  • West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • Extension Toxicology Network (EXTOXNET). (1996). Tributyltin (TBT). Retrieved from [Link]

  • Wikipedia. (n.d.). Tributyltin. Retrieved from [Link]

  • ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]

  • Oregon Department of Human Services. (1991). TRIBUTYLTIN (TBT). Retrieved from [Link]

  • PubMed Central. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Tributylstannyl)-1-propanol

This guide outlines the safety, operational, and disposal protocols for 3-(Tributylstannyl)-1-propanol .[1][2] As a specialized organotin reagent, its handling requires protocols that address both the insidious nature of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 3-(Tributylstannyl)-1-propanol .[1][2] As a specialized organotin reagent, its handling requires protocols that address both the insidious nature of alkyltin toxicity and the specific chemical stability of the carbon-tin bond.[1]

Part 1: Hazard Profile & Mechanism (The "Why")[1][3]

To handle this compound safely, you must understand that the tributyltin (TBT) moiety is the primary driver of toxicity, far outweighing the risks of the propanol chain.

Toxicology & Mechanism
  • Endocrine Disruption: TBT compounds are high-affinity ligands for the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] This interaction disrupts steroidogenesis, notably inhibiting aromatase (CYP19), which can lead to severe hormonal imbalances even at nanomolar concentrations [1].[1]

  • Immunotoxicity: TBT induces apoptosis in T-cells and natural killer cells, compromising the immune system before physical symptoms appear [2].[1]

  • Transdermal Absorption: Unlike inorganic tin, the lipophilic butyl chains facilitate rapid transport across the stratum corneum. Standard nitrile gloves provide insufficient protection against prolonged contact. [1][2]

Chemical Instability
  • Protodestannylation: The C-Sn bond is labile in the presence of strong acids or electrophiles.[1] Inadvertent cleavage releases tributyltin cations and the corresponding propanol derivative, potentially altering the reaction pathway and waste profile.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The "Standard Lab Kit" (Lab coat + Nitrile gloves) is inadequate for direct manipulation of organotins.

Zone Component Specification Scientific Rationale
Dermal (Hands) Primary Layer Silver Shield® / 4H® (Laminate) Critical: Organotins permeate nitrile in <15 mins.[1][2][3][4] Laminate offers >480 min breakthrough time [3].[5]
Secondary Layer Nitrile (Disposable)Worn over laminate to improve dexterity and grip.[3][4]
Respiratory Engineering Control Fume Hood (Face Velocity >100 fpm)Primary containment.[1][3][4] TBT has low vapor pressure but high toxicity.
Backup PPE Half-mask w/ OV/P100 CartridgeRequired only if working outside a hood (e.g., spill cleanup).[1][2][3][4]
Ocular Primary Chemical Splash GogglesSafety glasses are insufficient due to splash risk during syringe transfer.[3][4]
Body Primary Tyvek® Lab Coat or ApronImpervious to liquids; standard cotton coats absorb and hold toxic spills against skin.[3][4]

Part 3: Operational Workflow

This workflow minimizes exposure potential during the most critical phase: Transfer and Setup .

G cluster_0 Critical Control Point Storage 1. Storage (4°C, Inert Gas) Prep 2. Preparation (Double Glove Setup) Storage->Prep Check Seals Transfer 3. Transfer (Syringe/Cannula Only) Prep->Transfer Laminate Gloves On Reaction 4. Reaction (Closed System) Transfer->Reaction Avoid Open Pouring Quench 5. Quench/Workup (Destannylation Check) Reaction->Quench KF/Silica Treatment

Figure 1: Safe handling workflow. Note that "Open Pouring" is strictly prohibited to prevent aerosolization and splash risks.

Detailed Transfer Protocol
  • Preparation: Don Silver Shield gloves under standard nitrile gloves. Ensure the receiving flask is under an inert atmosphere (Nitrogen/Argon).

  • Transfer:

    • < 10 mL: Use a glass syringe with a Luer-lock tip. Do not use plastic syringes with rubber plungers for long-term storage, as organotins can swell the rubber.[1][2]

    • > 10 mL: Use a cannula transfer technique (double-tipped needle) using positive inert gas pressure.[1][2]

  • Quenching: Upon reaction completion, treat the crude mixture with 10% KF (Potassium Fluoride) on Silica or aqueous KF. This precipitates the tin byproduct as insoluble polymeric tributyltin fluoride (

    
    ), facilitating removal by filtration [4].
    

Part 4: Emergency Response

Scenario Immediate Action Follow-up
Skin Contact 1. Wipe excess immediately (do not rub).2.[1] Wash with soap and water for 15 mins.3. Do NOT use solvents (ethanol/DMSO) which enhance absorption.[1]Seek medical attention.[3][4][6] Monitor for delayed erythema (burns may appear 1-8 hours later).[1][2]
Eye Exposure Flush with water for 15 minutes, holding eyelids open.[3][4]Consult an ophthalmologist immediately.
Spill (<50 mL) 1. Evacuate area.2. Don full PPE (Laminate gloves).3. Absorb with vermiculite or sand.Place in a dedicated "Organotin Waste" container.[3][4][7] Label clearly.

Part 5: Disposal & Waste Management

Organotins are classified as Marine Pollutants and must never enter the sewer system.

Waste Start Waste Generation Decision Is it Solid or Liquid? Start->Decision Liquid Liquid Waste Decision->Liquid Solvent/Reagent Solid Solid Waste (Silica/Filter Paper) Decision->Solid Contaminated Debris Segregation Segregate from Oxidizers & Acids Liquid->Segregation Solid->Segregation Labeling Label: 'TOXIC - ORGANOTIN' Segregation->Labeling Disposal EHS Pickup / Incineration Labeling->Disposal

Figure 2: Waste decision tree. Note the strict segregation from oxidizers to prevent exothermic decomposition.

Specific Disposal Rules
  • Separation: Keep organotin waste separate from general organic solvents.[1] High concentrations of tin can complicate the incineration process for general solvent streams.

  • Labeling: Tags must explicitly state "Contains Tributyltin Compounds."[1]

  • Decontamination: Glassware should be rinsed with dichloromethane (DCM) into the organotin waste container before being washed normally.

References

  • Graceli, J. B., et al. (2013). "Organotin compounds: Toxicity, mechanism of action and environmental impact."[8] Toxicology, 1-10.[1][2]

  • Ferreira-Leach, A. M., & Hill, E. M. (2001).[1] "Biotransformation and toxicity of tributyltin in the immune system." Marine Environmental Research.

  • Ansell Occupational Healthcare. (2009). "Chemical Permeation & Degradation Guide." (Data for Stannic Chloride/Organotins).

  • Renaud, P., & Sibi, M. P. (2001).[1] Radicals in Organic Synthesis. (Detailing KF workup for tin removal). [1][2][4]

Sources

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